

Spectroscopic Characterization of 2-Bromo-6-butoxypyridine: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-6-butoxypyridine
CAS No.:	1092848-28-6
Cat. No.:	B1531058

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This guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-6-butoxypyridine**, a key intermediate in pharmaceutical and materials science research. Understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and the elucidation of novel synthetic pathways. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral assignments but also the underlying principles that govern these observations. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure and Spectroscopic Overview

2-Bromo-6-butoxypyridine possesses a substituted pyridine ring, an aromatic system whose electronic properties are significantly influenced by the electron-withdrawing bromine atom and the electron-donating butoxy group. This electronic interplay dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For **2-Bromo-6-butoxypyridine**, we anticipate signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group.

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	t	1H	H4
~6.90	d	1H	H3
~6.75	d	1H	H5
~4.30	t	2H	-OCH ₂ -
~1.75	m	2H	-OCH ₂ CH ₂ -
~1.50	m	2H	-CH ₂ CH ₂ CH ₃
~0.95	t	3H	-CH ₃

Interpretation and Experimental Rationale:

The aromatic region is expected to show a characteristic splitting pattern for a 2,6-disubstituted pyridine. The H4 proton, situated between the bromine and butoxy substituents, will appear as a triplet due to coupling with both H3 and H5. The H3 and H5 protons will each appear as doublets. The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the aromatic ring current.

The butoxy group protons exhibit predictable aliphatic signals. The methylene group attached to the oxygen (-OCH₂-) is the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, appearing as a triplet. The subsequent methylene groups show complex multiplets, and the terminal methyl group appears as a triplet. The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the multiplets of the butyl chain, providing clear coupling information.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

Chemical Shift (δ) ppm	Assignment
~163.0	C6
~142.0	C2
~140.0	C4
~115.0	C5
~110.0	C3
~68.0	-OCH ₂ -
~31.0	-OCH ₂ CH ₂ -
~19.0	-CH ₂ CH ₂ CH ₃
~14.0	-CH ₃

Interpretation and Experimental Rationale:

The carbon atoms of the pyridine ring are significantly deshielded, appearing in the aromatic region of the spectrum. The C6 carbon, directly attached to the electronegative oxygen atom, is expected to be the most downfield. The C2 carbon, bonded to the bromine atom, will also be significantly deshielded. The remaining aromatic carbons (C3, C4, and C5) will have distinct chemical shifts based on their electronic environment. The carbons of the butoxy group appear

in the aliphatic region, with the -OCH₂- carbon being the most deshielded. Broadband proton decoupling is a standard technique employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H (aliphatic) stretching
~1580-1450	Medium-Strong	C=C and C=N (aromatic ring) stretching
~1250-1000	Strong	C-O (ether) stretching
~700-550	Medium	C-Br stretching

Interpretation and Experimental Rationale:

The IR spectrum of **2-Bromo-6-butoxypyridine** is expected to be dominated by strong absorptions from the C-H stretching of the butoxy group in the 2960-2850 cm⁻¹ region. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1580-1450 cm⁻¹ range. A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-O ether linkage. The presence of the carbon-bromine bond will be confirmed by a medium intensity absorption in the lower frequency "fingerprint" region, typically between 700 and 550 cm⁻¹. Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples in FT-IR spectroscopy as it requires minimal sample preparation and provides high-quality spectra.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization):

m/z	Relative Intensity	Assignment
231/233	High	[M] ⁺ (Molecular Ion)
175/177	Moderate	[M - C ₄ H ₈] ⁺
157/159	Moderate	[M - C ₄ H ₉ O] ⁺
78	High	[C ₅ H ₄ N] ⁺

Interpretation and Experimental Rationale:

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 231 and 233 with a near 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4] Common fragmentation pathways for this molecule would involve the loss of neutral fragments from the butoxy group. A significant fragmentation would be the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a peak at m/z 175/177. Cleavage of the C-O bond could lead to the loss of a butoxy radical, giving a peak at m/z 157/159. The base peak may correspond to the pyridyl cation at m/z 78, formed by the loss of both the bromo and butoxy substituents. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, as it allows for the separation of the analyte from any impurities prior to mass analysis.[5]

Experimental Protocols

NMR Sample Preparation

A self-validating protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.

- **Sample Purity:** Ensure the sample of **2-Bromo-6-butoxypyridine** is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds.
- **Concentration:** For ^1H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ^{13}C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
- **Homogenization:** Ensure the sample is fully dissolved by gentle vortexing. The presence of solid particles will lead to poor spectral resolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added to the solvent by the manufacturer.

FT-IR Spectroscopy (ATR)

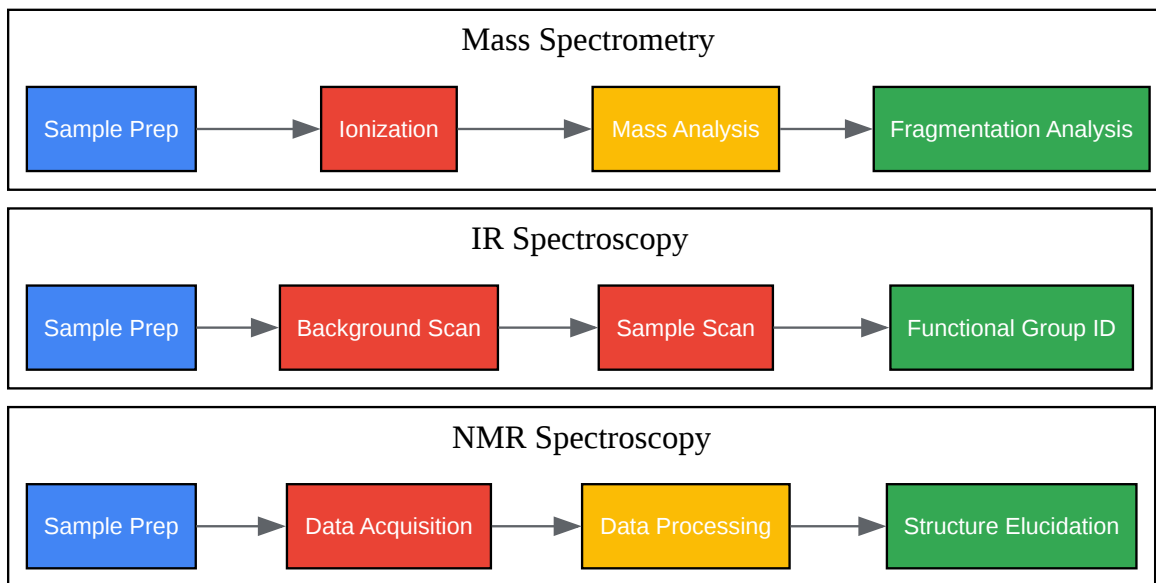
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- **Sample Application:** Place a small drop of liquid **2-Bromo-6-butoxypyridine** onto the center of the ATR crystal.
- **Acquire Spectrum:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **2-Bromo-6-butoxypyridine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set the injector temperature to 250 °C.
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start with an initial temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Set the ion source temperature to 230 °C.

Visualizations

Caption: Molecular structure of **2-Bromo-6-butoxypyridine**.



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Caption: General workflow for spectroscopic analysis.

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